Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate
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Overview
Description
The compound “Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyridine derivatives can undergo a variety of reactions, including nucleophilic substitution, electrophilic substitution, and metal-catalyzed cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, a related compound, “(2,6-dibromopyridin-4-yl)methanamine”, has a molecular weight of 265.94 and a melting point of 92-93°C .Scientific Research Applications
Precursor to Heterocyclic Compounds
Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate has been studied as a precursor for creating new heterocyclic compounds. Research by Solodukhin et al. (2004) focused on synthesizing derivatives like 6-Hydroxypyrimidine, 1,3-dihydro-1,5- benzodiazepin-2-one, and others that contain phenoxydifluoromethyl groups. These findings open pathways for designing biologically active heterocycles using aryloxydifluoromethyl substituents (S. Y. Solodukhin, A. Peregudov, E. Vorontsov, & N. D. Chkanikov, 2004).
Copper-Catalyzed N-Formylation of Amines
Li et al. (2018) explored the use of Ethyl bromodifluoroacetate, a compound similar to this compound, in copper-catalyzed N-formylation of amines. This approach smoothly converted a range of amines into N-formamides, demonstrating the reagent's versatility in organic synthesis (Xiao-fang Li, Xing‐Guo Zhang, Fan Chen, & Xiao‐Hong Zhang, 2018).
Synthesis of Fluorinated Glycidic Esters
Lemonnier et al. (2010) reported the synthesis of fluorinated glycidic esters using ethyl dibromofluoroacetate, closely related to this compound. Their method provided rapid access to these compounds, showcasing the potential of such reagents in the preparation of fluorinated esters (G. Lemonnier, L. Zoute, J. Quirion, & P. Jubault, 2010).
Anticancer Agent Synthesis
This compound has been implicated in the synthesis of potential anticancer agents. Temple et al. (1983) studied its role in producing pyridooxazines and pyridothiazines, which were then tested for their effects on the proliferation of cultured L1210 cells and the survival of mice with leukemia (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, & J. Montgomery, 1983).
Catalysis and Synthesis
The compound has been used in various catalysis and synthesis processes. For example, Prashad et al. (2000) described its use in a catalyzed trifluoroacetylation process (M. Prashad, Bin Hu, D. Har, O. Repič, & T. Blacklock, 2000), and Michaut et al. (2007) explored its transformations to create enantiopure chirons (V. Michaut, F. Metz, J. Paris, & J. Plaquevent, 2007).
Mechanism of Action
- The primary target of this compound is likely voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels.
Target of Action
Future Directions
The future directions for research on “Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate” could involve exploring its potential applications in pharmaceuticals or agrochemicals, given the known utility of pyridine derivatives in these areas . Further studies could also investigate its synthesis, properties, and safety profile in more detail.
Properties
IUPAC Name |
ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F2NO2/c1-2-16-8(15)9(12,13)5-3-6(10)14-7(11)4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLIOZXCHIDSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=NC(=C1)Br)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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